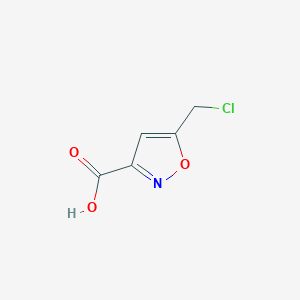
5-(Chlormethyl)isoxazol-3-carbonsäure
Übersicht
Beschreibung
3-Isoxazolecarboxylicacid, 5-(chloromethyl)- is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Wissenschaftliche Forschungsanwendungen
3-Isoxazolecarboxylicacid, 5-(chloromethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
- Isoxazoles are five-membered heterocyclic compounds commonly found in various drugs. Their significance lies in their ability to bind to biological targets due to their chemical diversity .
Target of Action
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One efficient method involves the reaction of aldoximes with 2,3-dichloropropene in the presence of an oxidizing system such as Oxone®–NaCl–Na₂CO₃ in an aqueous medium . This method avoids the use of organic oxidants, bases, and solvents, making it environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound often employ similar cycloaddition reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like Oxone® and other inorganic oxidants are used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .
Vergleich Mit ähnlichen Verbindungen
- 5-Methylisoxazole-3-carboxylic acid
- 5-(Chloromethyl)isoxazole-4-carboxylic acid
Comparison: 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- is unique due to the presence of the chloromethyl group at the 5-position, which imparts distinct reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQAZQHGFPGMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619085 | |
| Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-41-4 | |
| Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














